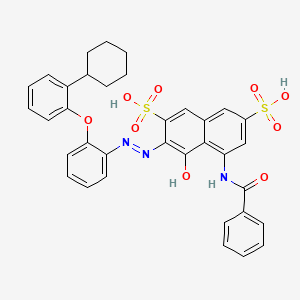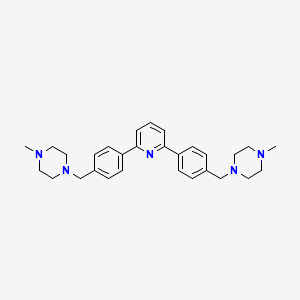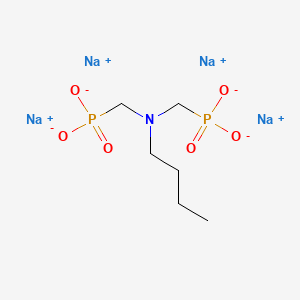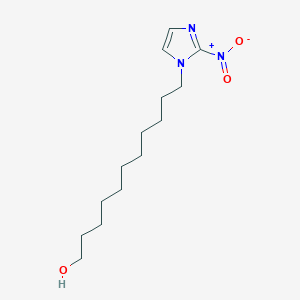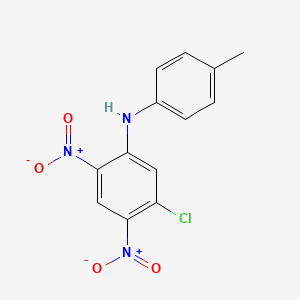
5-chloro-N-(4-methylphenyl)-2,4-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “NIOSH/XU5145000” is a chemical substance identified and studied by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of NIOSH’s extensive research into workplace safety and health, focusing on the potential hazards and safe handling of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation methods for “NIOSH/XU5145000” involve specific synthetic routes and reaction conditions. These methods are designed to ensure the compound’s purity and stability. The synthetic routes typically involve a series of chemical reactions, including condensation, reduction, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the compound.
Industrial Production Methods
In industrial settings, the production of “NIOSH/XU5145000” is scaled up to meet demand. This involves using large-scale reactors and advanced equipment to maintain consistent quality. The industrial production methods also incorporate stringent safety measures to protect workers and the environment from potential hazards associated with the compound.
Analyse Des Réactions Chimiques
Types of Reactions
“NIOSH/XU5145000” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Applications De Recherche Scientifique
“NIOSH/XU5145000” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on human health.
Industry: The compound is used in industrial processes, including manufacturing and quality control.
Mécanisme D'action
The mechanism of action of “NIOSH/XU5145000” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “NIOSH/XU5145000” include other chemicals studied by NIOSH for their occupational safety and health implications. These may include volatile organic compounds, organotin compounds, and nitroaromatic compounds.
Uniqueness
“NIOSH/XU5145000” is unique in its specific chemical structure and properties, which differentiate it from other similar compounds. Its unique characteristics make it suitable for particular applications and research areas, highlighting its importance in scientific and industrial contexts.
Propriétés
Numéro CAS |
7508-49-8 |
|---|---|
Formule moléculaire |
C13H10ClN3O4 |
Poids moléculaire |
307.69 g/mol |
Nom IUPAC |
5-chloro-N-(4-methylphenyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H10ClN3O4/c1-8-2-4-9(5-3-8)15-11-6-10(14)12(16(18)19)7-13(11)17(20)21/h2-7,15H,1H3 |
Clé InChI |
DLFBAMLAMJKMDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



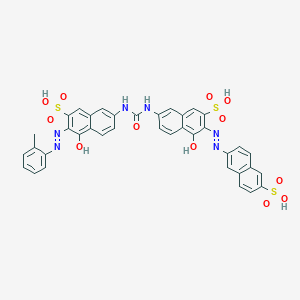
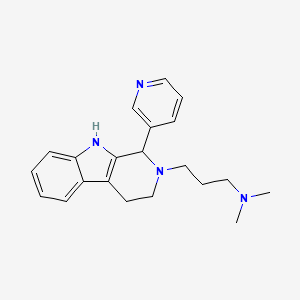

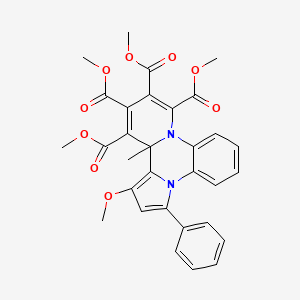
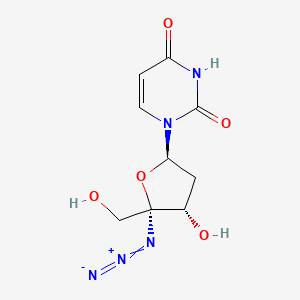
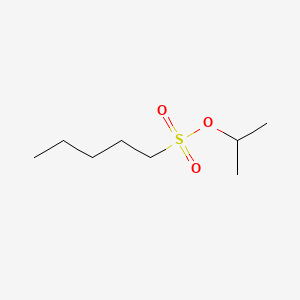
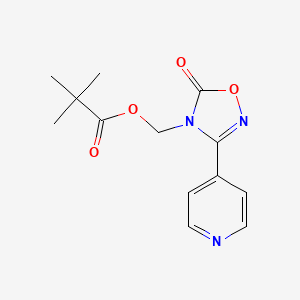
![1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one](/img/structure/B12800111.png)
